4-Bromo-1-ethyl-1H-imidazole
Overview
Description
4-Bromo-1-ethyl-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a bromine atom at the 4-position and an ethyl group at the 1-position.
Mechanism of Action
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications . Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
The 4-Bromo-1H-imidazole, a derivative of imidazole, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a heterocyclic building block containing an imidazole ring .
Biochemical Analysis
Biochemical Properties
4-Bromo-1-ethyl-1H-imidazole plays a significant role in biochemical reactions, particularly as a ligand or inhibitor in enzyme-catalyzed processes. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis. Additionally, it may interact with proteins involved in signal transduction pathways, modulating their activity and affecting downstream cellular responses .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may inhibit the activity of kinases involved in phosphorylation cascades, leading to changes in signal transduction and cellular responses. Furthermore, it can affect gene expression by modulating the activity of transcription factors or epigenetic regulators, resulting in altered cellular phenotypes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes or receptors. By binding to the active sites of enzymes, this compound can inhibit their catalytic activity, leading to reduced substrate turnover and altered metabolic flux. Additionally, this compound may activate or inhibit specific signaling pathways by interacting with receptors or other signaling proteins. These interactions can result in changes in gene expression, protein activity, and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings, influenced by factors such as stability, degradation, and long-term cellular responses. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to adaptive cellular responses, such as changes in gene expression or metabolic reprogramming, which may affect cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or beneficial effects, such as modulating enzyme activity or signaling pathways without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, organ dysfunction, or systemic toxicity. Threshold effects may be observed, where a specific dosage range elicits a pronounced biological response, highlighting the importance of dose optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may retain biological activity or be further processed for excretion. The interactions of this compound with metabolic enzymes can influence the overall metabolic profile of cells or tissues, affecting energy production, biosynthesis, and detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound may interact with transporters or binding proteins that facilitate its uptake, efflux, or intracellular trafficking. The localization and accumulation of this compound can be influenced by factors such as membrane permeability, binding affinity, and cellular compartmentalization. Understanding the transport and distribution of this compound is crucial for elucidating its biological effects and optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors or chromatin modifiers to regulate gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, influencing metabolic processes or signaling pathways. The subcellular localization of this compound is a key determinant of its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethyl-1H-imidazole typically involves the bromination of 1-ethyl-1H-imidazole. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the continuous flow synthesis, which allows for better control over reaction conditions and improved yields. The use of automated systems and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-ethyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-1-ethyl-1H-imidazole, while a Suzuki coupling reaction can produce a biaryl derivative .
Scientific Research Applications
4-Bromo-1-ethyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound can be used in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
4-Bromo-1H-imidazole: Lacks the ethyl group at the 1-position.
1-Ethyl-1H-imidazole: Lacks the bromine atom at the 4-position.
4-Chloro-1-ethyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 4-Bromo-1-ethyl-1H-imidazole is unique due to the presence of both the bromine atom and the ethyl group, which can significantly influence its reactivity and interactions compared to its analogs. The combination of these substituents can enhance the compound’s utility in various synthetic and research applications .
Properties
IUPAC Name |
4-bromo-1-ethylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-2-8-3-5(6)7-4-8/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFPZCLLTRWXOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875340-91-3 | |
Record name | 4-bromo-1-ethyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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